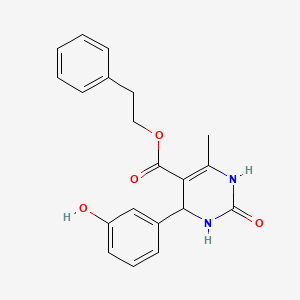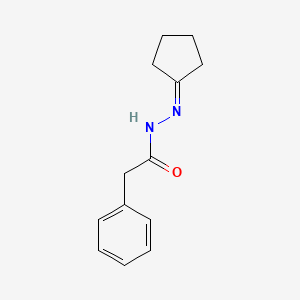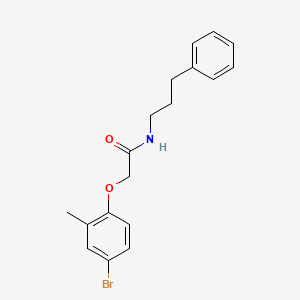![molecular formula C26H25N3O3 B5214715 N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide](/img/structure/B5214715.png)
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide, also known as BMTP-11, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of tryptophan-based compounds and has been shown to have promising anticancer activity.
Mécanisme D'action
The mechanism of action of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and physiological effects:
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has several advantages for lab experiments. It has been shown to have potent anticancer activity and can be used in combination with other anticancer agents to enhance its effects. However, N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has some limitations as well. It is a synthetic compound that may be difficult to produce in large quantities, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for the study of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide. One area of research could focus on the development of more efficient synthesis methods to produce N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide in larger quantities. Another area of research could focus on the optimization of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide dosing and administration to maximize its anticancer effects while minimizing potential side effects. Additionally, further studies could explore the potential use of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide in combination with immunotherapy or other novel cancer treatments.
Méthodes De Synthèse
The synthesis of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide involves several steps, including the protection of the tryptophan side chain, the coupling of the protected tryptophan with the benzyl carbamate, and the deprotection of the resulting compound. The final step involves the coupling of the deprotected tryptophan with the 4-methylphenyl amine. The synthesis of N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, ovarian, and prostate cancer. N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide has also been shown to have synergistic effects when combined with other anticancer agents, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
benzyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-11-13-21(14-12-18)28-25(30)24(15-20-16-27-23-10-6-5-9-22(20)23)29-26(31)32-17-19-7-3-2-4-8-19/h2-14,16,24,27H,15,17H2,1H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBYSQDBMUWMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)

![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)


![5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![1,3-diethyl-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214701.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B5214711.png)
![N,N-diethyl-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5214716.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)
![2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B5214720.png)